1-(Bromomethyl)-1-(2-methoxyethoxy)cyclohexane

Catalog No.
S14004700
CAS No.
M.F
C10H19BrO2
M. Wt
251.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(Bromomethyl)-1-(2-methoxyethoxy)cyclohexane

Product Name

1-(Bromomethyl)-1-(2-methoxyethoxy)cyclohexane

IUPAC Name

1-(bromomethyl)-1-(2-methoxyethoxy)cyclohexane

Molecular Formula

C10H19BrO2

Molecular Weight

251.16 g/mol

InChI

InChI=1S/C10H19BrO2/c1-12-7-8-13-10(9-11)5-3-2-4-6-10/h2-9H2,1H3

InChI Key

QLHAFGXMPUQISS-UHFFFAOYSA-N

Canonical SMILES

COCCOC1(CCCCC1)CBr

1-(Bromomethyl)-1-(2-methoxyethoxy)cyclohexane is a chemical compound characterized by a cyclohexane ring with a bromomethyl group and a 2-methoxyethoxy substituent. The molecular formula for this compound is C10H17BrO2C_{10}H_{17}BrO_2, and it features a bromine atom attached to a carbon that is also bonded to an ether functional group. This structure provides unique chemical properties, making it relevant in various synthetic applications.

, primarily nucleophilic substitutions. The bromine atom acts as a good leaving group, facilitating reactions such as:

  • Nucleophilic Substitution (SN2): The compound can undergo SN2 reactions where nucleophiles attack the carbon atom bonded to the bromine, leading to the formation of new carbon-nucleophile bonds.
  • Elimination Reactions: Under certain conditions, elimination reactions can occur, resulting in the formation of alkenes.
  • Addition Reactions: The compound may also participate in addition reactions due to the presence of unsaturation or reactive sites within the cyclohexane structure.

Several synthetic routes can be employed to produce 1-(Bromomethyl)-1-(2-methoxyethoxy)cyclohexane:

  • Direct Bromination: Cyclohexanol derivatives can be brominated using bromine or N-bromosuccinimide in the presence of solvents like dichloromethane.
  • Alkylation Reactions: Starting from 1-(2-methoxyethoxy)cyclohexane, the introduction of a bromomethyl group can be achieved through alkylation using bromoalkanes.
  • One-Pot Synthesis: Recent methodologies suggest one-pot approaches that combine multiple steps into a single reaction vessel, enhancing efficiency and yield.

1-(Bromomethyl)-1-(2-methoxyethoxy)cyclohexane has potential applications in:

  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
  • Pharmaceutical Chemistry: The compound may be utilized in drug development due to its unique structural features that can influence biological interactions.
  • Material Science: Its properties may be exploited in developing new materials with specific functionalities.

Interaction studies involving 1-(Bromomethyl)-1-(2-methoxyethoxy)cyclohexane focus on its reactivity with various nucleophiles and electrophiles. These studies help elucidate its role as an intermediate in synthetic pathways and assess its biological implications. Research into its interactions with biological systems could provide insights into potential therapeutic uses or toxicity.

Several compounds share structural similarities with 1-(Bromomethyl)-1-(2-methoxyethoxy)cyclohexane. Notable examples include:

  • Bromomethylcyclohexane: Lacks the methoxyethyl group but shares the bromomethyl functionality.
  • Cyclohexylmethylbromide: A simpler structure that also features a bromine atom but lacks additional substituents.
  • Methoxyethylcyclohexanol: Contains similar ether functionality but lacks the bromine atom.
Compound NameStructure FeaturesUnique Aspects
1-(Bromomethyl)-1-(2-methoxyethyl)cyclobutaneBromomethyl and methoxyethyl groupsSmaller ring size
BromomethylcyclohexaneOnly contains a bromomethyl groupNo ether functionality
CyclohexylmethylbromideSimple brominated cycloalkaneLacks additional functional groups
MethoxyethylcyclohexanolContains methoxyethyl but no halogenAlcohol instead of halogen

The uniqueness of 1-(Bromomethyl)-1-(2-methoxyethoxy)cyclohexane lies in its combination of both halogen and ether functionalities, which can lead to diverse reactivity patterns not observed in simpler analogs.

XLogP3

2.3

Hydrogen Bond Acceptor Count

2

Exact Mass

250.05684 g/mol

Monoisotopic Mass

250.05684 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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